molecular formula C13H13ClN2O4S B6630892 1-(2-Chloro-4-cyanophenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid

1-(2-Chloro-4-cyanophenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid

Cat. No.: B6630892
M. Wt: 328.77 g/mol
InChI Key: YVNVJXMTGIDNAW-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-cyanophenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a sulfonyl group, a pyrrolidine ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-4-cyanophenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, typically using a sulfonyl chloride reagent under basic conditions.

    Addition of the Carboxylic Acid Group: The carboxylic acid group can be introduced through carboxylation reactions, often involving carbon dioxide or carboxylic acid derivatives.

    Chlorination and Cyanation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4-cyanophenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The chloro and cyano groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

1-(2-Chloro-4-cyanophenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: Researchers study its effects on various biological systems to understand its potential therapeutic benefits and mechanisms of action.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-cyanophenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the pyrrolidine ring provides structural stability. The chloro and cyano groups may enhance binding affinity and specificity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloro-4-cyanophenyl)sulfonyl-3-methylpyrrolidine-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    1-(2-Chloro-4-cyanophenyl)sulfonyl-3-ethylpyrrolidine-3-carboxylic acid: Similar structure but with an ethyl group instead of a methyl group.

    1-(2-Chloro-4-cyanophenyl)sulfonyl-3-methylpyrrolidine-3-carboxylate: Similar structure but with an ester group instead of a carboxylic acid.

Uniqueness

1-(2-Chloro-4-cyanophenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonyl and carboxylic acid groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research.

Properties

IUPAC Name

1-(2-chloro-4-cyanophenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O4S/c1-13(12(17)18)4-5-16(8-13)21(19,20)11-3-2-9(7-15)6-10(11)14/h2-3,6H,4-5,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNVJXMTGIDNAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)S(=O)(=O)C2=C(C=C(C=C2)C#N)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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